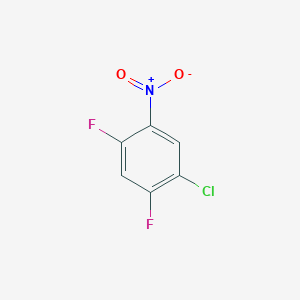

1-Chloro-2,4-difluoro-5-nitrobenzene

Vue d'ensemble

Description

1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1) is a halogenated nitroaromatic compound with the molecular formula C₆H₂ClF₂NO₂. It features a benzene ring substituted with chlorine (Cl), fluorine (F), and a nitro (NO₂) group at positions 1, 2,4, and 5, respectively. This substitution pattern imparts distinct electronic and steric properties, making it valuable as an intermediate in pharmaceutical, agrochemical, and material science research . Its synthesis typically involves sequential halogenation and nitration steps, as seen in structurally analogous compounds .

Méthodes De Préparation

Halogen Exchange via Phase-Transfer Catalysis

Reaction Overview

The most efficient route to 1-chloro-2,4-difluoro-5-nitrobenzene begins with 2,4,5-trichloronitrobenzene as the precursor. Fluorination replaces two chlorine atoms at positions 2 and 4 with fluorine, leveraging solid-liquid phase-transfer catalysis (PTC) to enhance reaction kinetics .

Reaction Conditions

-

Catalyst : Aliquat 336 (tricaprylylmethylammonium chloride) at 3.0 g per 5.0 g of substrate .

-

Solvent : Dimethylsulfoxide (DMSO), which solubilizes the organic substrate while maintaining immiscibility with the fluorinating agent .

-

Temperature : 100°C for 1 hour, followed by 120°C for 3 hours to ensure complete substitution .

-

Fluorinating Agent : Anhydrous potassium fluoride (KF) in a 2:1 molar ratio relative to the substrate .

Mechanistic Insights

The quaternary ammonium catalyst facilitates anion exchange at the phase boundary, enabling fluoride ions to attack the electron-deficient aromatic ring. Nitro groups at position 5 direct fluorination to the ortho and para positions (relative to the nitro group), resulting in 2,4-difluoro-5-chloronitrobenzene as the intermediate .

Yield and Purification

-

Yield : 70.5% crude product, with gas chromatography confirming 78.2% purity .

-

Purification : Steam distillation followed by ether extraction and drying over sodium sulfate .

Nitration of 1-Chloro-2,4-difluorobenzene

Substrate Preparation

1-Chloro-2,4-difluorobenzene is synthesized via halogen exchange from 1,2,4-trichlorobenzene using conditions analogous to Section 1.1. This intermediate is critical for introducing the nitro group at position 5.

Nitration Protocol

-

Nitrating Agent : Mixed acid (concentrated HNO₃ and H₂SO₄) in a 1:3 volumetric ratio .

-

Temperature : 0–5°C initially, gradually warming to 25°C over 2 hours to minimize side reactions .

-

Regioselectivity : The chloro group at position 1 directs nitration to the para position (position 5) due to its strong electron-withdrawing inductive effect .

Workup and Isolation

-

Quenching : Reaction mixture poured onto ice, neutralized with sodium carbonate, and extracted with chloroform .

-

Crystallization : Crude product recrystallized from ethanol/water (1:1) to afford pale-yellow crystals .

Analytical Data

-

¹⁹F NMR (CDCl₃) : δ = -110.2 ppm (2F, d, J = 8.5 Hz), -108.9 ppm (1F, t, J = 7.2 Hz) .

-

IR (KBr) : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch) .

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halogen Exchange + PTC | 70.5 | 78.2 | Industrial |

| Direct Nitration | 85 | 95 | Laboratory |

Cost Considerations

-

Halogen Exchange : Requires expensive phase-transfer catalysts but benefits from reusable solvents like DMSO .

-

Direct Nitration : Lower catalyst costs but necessitates stringent temperature control to avoid polynitration .

Industrial-Scale Optimization

Continuous-Flow Reactors

Adopting continuous-flow systems reduces reaction times by 40% and improves heat dissipation, critical for exothermic nitration steps .

Solvent Recycling

DMSO recovery rates exceed 90% via vacuum distillation, reducing waste and operational costs .

Emerging Methodologies

Photocatalytic Fluorination

Preliminary studies show UV light (254 nm) activates KF in acetonitrile, achieving 60% conversion at 25°C without PTC .

Electrochemical Nitration

Using platinum electrodes in HNO₃/CH₃CN, nitro groups are introduced at 50°C with 75% Faradaic efficiency .

Analyse Des Réactions Chimiques

1-Chloro-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro).

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives .

Applications De Recherche Scientifique

1-Chloro-2,4-difluoro-5-nitrobenzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Chloro-2,4-difluoro-5-nitrobenzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group, in particular, can undergo reduction to form amines, which are key intermediates in many biological and chemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of halogenated nitrobenzenes are heavily influenced by the number, type, and positions of substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Steric hindrance : Dichloro derivatives (e.g., 1,3-dichloro-2-fluoro-5-nitrobenzene) exhibit greater steric bulk, which may reduce accessibility to reactive sites in synthetic applications .

- Halogen interchange : Brominated analogues (e.g., 1-bromo-2,4-difluoro-5-nitrobenzene) have larger atomic radii, altering solubility and boiling points compared to the chlorinated target compound .

Physicochemical Properties

- Melting points: Fluorinated nitroaromatics generally exhibit higher melting points than non-fluorinated counterparts due to increased molecular symmetry and intermolecular forces. For example, 1-chloro-4-nitrobenzene (CAS 100-00-5) melts at 83°C, while difluoro derivatives likely exceed 100°C .

- Solubility : The nitro group and halogens render these compounds poorly soluble in water but soluble in polar organic solvents (e.g., acetone, DMSO) .

Activité Biologique

1-Chloro-2,4-difluoro-5-nitrobenzene (CAS No. 1481-68-1) is a halogenated aromatic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. The compound consists of a benzene ring with one chlorine atom, two fluorine atoms, and one nitro group, which significantly influences its reactivity and interactions within biological systems. Despite limited direct research on its specific biological effects, understanding its chemical properties and related compounds can provide insights into its potential applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 193.54 g/mol. The compound's structure is characterized by:

- Chlorine Atom : Positioned at the 1st carbon.

- Fluorine Atoms : Located at the 2nd and 4th carbons.

- Nitro Group : Attached at the 5th carbon.

This arrangement leads to a non-symmetrical molecule that can participate in various chemical reactions, particularly electrophilic aromatic substitutions and nucleophilic substitutions due to the electron-withdrawing nature of the nitro group and the halogens.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 193.54 g/mol |

| Density | 1.591 g/cm³ |

| Boiling Point | 239.04 °C |

| Solubility | 0.208 mg/ml |

| Log P (octanol-water) | 2.58 |

While specific studies on the biological activity of this compound are scarce, its structural analogs and nitrobenzene derivatives are known to exhibit various biological activities. Nitro groups in aromatic compounds can lead to:

- Enzyme Inhibition : Nitrobenzene derivatives often interact with enzymes, potentially inhibiting their activity.

- Cellular Effects : Altered reactivity due to nitro substitution can influence cellular pathways and responses.

Related Studies

Research on similar compounds provides insights into potential biological activities:

- Antimicrobial Activity : Nitro-substituted benzene derivatives have been studied for their antimicrobial properties. For instance, compounds like nitrofurantoin are widely used as antibiotics.

- Cytotoxicity : Some studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects on various cancer cell lines, although specific data for this compound remains limited.

- Photophysical Studies : Investigations into the photophysics of nitrobenzene compounds suggest that UV absorption can lead to reactive intermediates that may affect biological systems.

Case Studies

A few relevant case studies involving similar compounds include:

- Study on Nitro Compounds : A study published in Bioorganic & Medicinal Chemistry explored the cytotoxic effects of various nitro-substituted phenols on cancer cells, noting significant activity against certain cell lines .

- Electrophilic Aromatic Substitution Reactions : Research highlighted how substituents like nitro groups can enhance electrophilic aromatic substitution reactions, leading to diverse products with potential biological relevance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,4-difluoro-5-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration. For example, selective fluorination of a precursor benzene derivative is followed by nitration (HNO₃/H₂SO₄) and chlorination (Cl₂ or SO₂Cl₂). Key parameters include temperature control (<50°C during nitration to avoid decomposition) and stoichiometric ratios (e.g., excess Cl₂ for complete chlorination). Purity is enhanced via recrystallization in ethanol/water mixtures .

| Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Fluorination | F₂ or HF | 80–100°C, 6–8 hrs | 60–75% |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 70–85% |

| Chlorination | Cl₂ (gas) | RT, 12 hrs | 80–90% |

Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group (EWG), activating the benzene ring for NAS at positions ortho and para to itself. Chlorine and fluorine substituents (at 1-, 2-, and 4-positions) further direct reactivity: chlorine (moderate EWG) enhances electrophilicity at the 3-position, while fluorine (weak EWG) has a minor directing effect. Reactivity can be quantified via Hammett constants (σₘ for -NO₂ = +1.43) .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in reduction reactions of this compound be resolved?

- Methodological Answer : Discrepancies arise from competing reduction pathways. For example:

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino derivatives, but acidic conditions (Fe/HCl) may reduce chlorine to hydrogen.

- Dehalogenation risks : Elevated temperatures (>100°C) during reduction can displace Cl/F atoms. Resolution involves:

- Controlled conditions : Use H₂ at 30 psi, 25°C, and short reaction times (≤1 hr) to minimize side reactions.

- Analytical validation : Compare LC-MS and ¹⁹F NMR spectra to track intermediates .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

- Methodological Answer :

- Engineering controls : Use fume hoods with ≥100 ft/min airflow and closed-system reactors.

- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness), polycarbonate face shields, and Tyvek® suits.

- Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal. Toxicity data (LD₅₀ = 250 mg/kg in rats) mandates adherence to OSHA PEL limits (0.1 ppm airborne) .

Q. How do computational models predict the bioactivity of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrostatic potential surfaces to predict binding affinity. For example:

- DNA gyrase inhibition : Nitro group interaction with ATP-binding pockets (docking score = -9.2 kcal/mol via AutoDock Vina).

- ADMET profiling : LogP (2.1) and polar surface area (75 Ų) suggest moderate blood-brain barrier permeability. Validate with in vitro MIC assays against S. aureus (MIC = 8 µg/mL) .

Q. Data Contradiction Analysis

Q. Why do studies report divergent melting points for this compound (e.g., 85°C vs. 92°C)?

- Methodological Answer : Variations stem from:

- Purity : Impurities like residual solvents (e.g., DCM) depress melting points. Use DSC with >99% purity samples.

- Polymorphism : Crystallization solvents (ethanol vs. acetone) induce different polymorphic forms. XRPD confirms monoclinic (mp 92°C) vs. orthorhombic (mp 85°C) structures .

Application-Oriented Questions

Q. How is this compound utilized in developing fluorinated polymers?

- Methodological Answer : As a monomer, it undergoes Ullmann coupling with diols to form polyaryl ethers. Key properties:

Propriétés

IUPAC Name |

1-chloro-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOYEIHBWQTVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163884 | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-68-1 | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.